6-Epidemethylesquirolin D
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Overview
Description
The compound 6-Epidemethylesquirolin D is a complex organic molecule with a unique tetracyclic structure. It is characterized by its multiple hydroxyl groups and a propan-2-yl substituent, making it a compound of interest in various fields of scientific research.
Mechanism of Action
Target of Action
This compound is a natural product for research related to life sciences , and further studies are needed to identify its specific molecular targets.
Mode of Action
It is known that this compound is a diterpenoid , a class of compounds that often interact with biological targets to exert their effects.
Pharmacokinetics
It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc , which suggests it may have good bioavailability.
Result of Action
It is suggested that it may have antioxidant, anti-inflammatory, antibacterial, and antitumor activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Epidemethylesquirolin D typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes cyclization reactions to form the tetracyclic core, followed by functional group modifications to introduce the hydroxyl groups and the propan-2-yl substituent. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Epidemethylesquirolin D undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the tetracyclic core or the substituents.
Substitution: Functional groups can be substituted to introduce new chemical functionalities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction can lead to the formation of alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, 6-Epidemethylesquirolin D is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound is studied for its potential biological activities. Its multiple hydroxyl groups and tetracyclic structure may interact with biological molecules, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its interactions with biological targets may lead to the development of new pharmaceuticals.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science, materials engineering, and other industrial processes.
Comparison with Similar Compounds
Similar Compounds
- (1R,8S,10S)-5-[(2S)-1-hydroxypropan-2-yl]-11,11-dimethyl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-triene-3,4-diol
- (1S,8R,10R)-4-hydroxy-11,11-dimethyl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2(7),3,5-triene-5-carbaldehyde
- [(2S)-2-[(1R,8S,10S)-3,4-dihydroxy-11,11-dimethyl-15-oxo-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-trien-5-yl]propyl] acetate
Uniqueness
The uniqueness of 6-Epidemethylesquirolin D lies in its specific stereochemistry and functional groups. The combination of the tetracyclic core, multiple hydroxyl groups, and the propan-2-yl substituent gives it distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(1R,8R,9R,10S,15S)-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-triene-3,4,9,15-tetrol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O5/c1-9(2)10-8-11-12(14(22)13(10)21)20-7-5-6-19(3,4)17(20)15(23)16(11)25-18(20)24/h8-9,15-18,21-24H,5-7H2,1-4H3/t15-,16+,17-,18-,20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRAIVMEZFVLJK-STEXWYFWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)C3C(C4C2(CCCC4(C)C)C(O3)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C2C(=C1)[C@@H]3[C@@H]([C@@H]4[C@@]2(CCCC4(C)C)[C@H](O3)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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